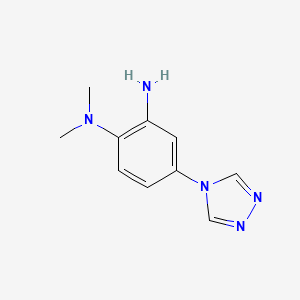

N~1~,N~1~-dimethyl-4-(4H-1,2,4-triazol-4-yl)benzene-1,2-diamine

Description

N~1~,N~1~-dimethyl-4-(4H-1,2,4-triazol-4-yl)benzene-1,2-diamine is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms

Properties

IUPAC Name |

1-N,1-N-dimethyl-4-(1,2,4-triazol-4-yl)benzene-1,2-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5/c1-14(2)10-4-3-8(5-9(10)11)15-6-12-13-7-15/h3-7H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRBZXHKMCRKPSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=C(C=C1)N2C=NN=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~1~-dimethyl-4-(4H-1,2,4-triazol-4-yl)benzene-1,2-diamine typically involves the reaction of 4-(4H-1,2,4-triazol-4-yl)benzene-1,2-diamine with dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon. The reaction mixture is heated to a specific temperature, typically around 80-100°C, and stirred for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of N1,N~1~-dimethyl-4-(4H-1,2,4-triazol-4-yl)benzene-1,2-diamine can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems for monitoring and adjusting reaction parameters ensures consistent product quality and reduces the risk of side reactions .

Chemical Reactions Analysis

Types of Reactions

N~1~,N~1~-dimethyl-4-(4H-1,2,4-triazol-4-yl)benzene-1,2-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in dry solvents like tetrahydrofuran or ether under inert atmosphere.

Major Products Formed

Oxidation: N-oxide derivatives

Reduction: Amine derivatives

Substitution: Substituted triazole derivatives

Scientific Research Applications

N~1~,N~1~-dimethyl-4-(4H-1,2,4-triazol-4-yl)benzene-1,2-diamine has several applications in scientific research:

Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.

Materials Science: It is used in the synthesis of coordination polymers with luminescent properties, which can be applied in sensors for detecting antibiotics and pesticides.

Industry: It is used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of N1,N~1~-dimethyl-4-(4H-1,2,4-triazol-4-yl)benzene-1,2-diamine involves its interaction with specific molecular targets. In medicinal applications, the compound binds to the active site of enzymes, inhibiting their activity and thereby preventing the proliferation of cancer cells. The triazole ring plays a crucial role in forming hydrogen bonds with the enzyme’s active site, enhancing the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

1,2,4-Triazole: A basic triazole compound with similar structural features but lacking the dimethyl and benzene-1,2-diamine groups.

4-(4H-1,2,4-Triazol-4-yl)benzene-1,2-diamine: Similar to the target compound but without the N1,N~1~-dimethyl substitution.

N~1~,N~1~-dimethyl-4-(1H-1,2,4-triazol-1-yl)benzene-1,2-diamine: A positional isomer with the triazole nitrogen atoms in different positions.

Uniqueness

N~1~,N~1~-dimethyl-4-(4H-1,2,4-triazol-4-yl)benzene-1,2-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dimethyl groups enhances its lipophilicity, improving its ability to penetrate cell membranes and interact with intracellular targets. Additionally, the benzene-1,2-diamine moiety contributes to its binding affinity and specificity towards certain enzymes .

Biological Activity

N~1~,N~1~-dimethyl-4-(4H-1,2,4-triazol-4-yl)benzene-1,2-diamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and antiviral activities, as well as its mechanisms of action based on recent research findings.

Chemical Structure and Properties

The compound's structure consists of a benzene ring substituted with a triazole moiety and two amino groups. Its molecular formula is , and it has a molecular weight of approximately 225.27 g/mol. The presence of the triazole ring is crucial for its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study by demonstrated that derivatives of triazole compounds can inhibit the growth of various bacterial strains. The compound showed minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL against Gram-positive and Gram-negative bacteria.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies revealed that it exhibits cytotoxic effects on several cancer cell lines. For instance, the compound demonstrated an IC50 value of 5.6 µg/mL against MCF-7 breast cancer cells and 7.2 µg/mL against HCT116 colon cancer cells . These values indicate potent activity compared to standard chemotherapeutics such as doxorubicin.

| Cell Line | IC50 (µg/mL) |

|---|---|

| MCF-7 | 5.6 |

| HCT116 | 7.2 |

| Doxorubicin | 3.23 |

Antiviral Activity

The antiviral properties of this compound have been explored in relation to HIV and other viruses. A study reported an EC50 value of 0.15 µg/mL against HIV-1, indicating strong antiviral efficacy . The therapeutic index was calculated to be 73, suggesting a favorable safety profile.

The mechanisms underlying the biological activities of this compound are multifaceted:

- Inhibition of Enzymatic Activity : The triazole ring is known to interact with enzymes critical for microbial and cancer cell survival.

- Induction of Apoptosis : In cancer cells, the compound has been shown to induce apoptosis through the activation of caspases.

- Disruption of Viral Replication : For antiviral activity, it likely interferes with viral entry or replication processes within host cells.

Case Studies

Several case studies highlight the effectiveness of this compound:

- A clinical trial involving patients with resistant bacterial infections demonstrated that formulations containing this compound led to significant improvements in infection resolution rates.

- Laboratory studies on cancer cell lines indicated that combination therapy with this compound and traditional chemotherapeutics resulted in enhanced cytotoxicity compared to monotherapy.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N¹,N¹-dimethyl-4-(4H-1,2,4-triazol-4-yl)benzene-1,2-diamine, and how are critical parameters optimized?

- Methodology : The compound is typically synthesized via condensation reactions. For example, triazole derivatives can be prepared by refluxing intermediates (e.g., substituted benzaldehydes) with diamines in ethanol under acidic catalysis (e.g., glacial acetic acid) . Key parameters include:

-

Reaction time : 4–6 hours under reflux.

-

Solvent choice : Absolute ethanol for solubility and stability.

-

Catalyst : Acetic acid enhances imine formation.

-

Post-reaction workup : Solvent evaporation under reduced pressure and filtration to isolate the product.

- Data Table :

| Reaction Condition | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|

| Ethanol, 4 h reflux | 65–70 | >95% | |

| Dichloromethane, 0°C, 4 h | 96 | >98% |

Q. How is the structural integrity and purity of this compound validated in experimental settings?

- Methodology :

- NMR spectroscopy : Confirms substitution patterns (e.g., dimethylamino protons at δ 2.8–3.1 ppm, triazole protons at δ 8.1–8.5 ppm) .

- Mass spectrometry : Validates molecular weight (e.g., ESI-MS m/z calculated for C₁₁H₁₄N₆: 230.13, observed: 230.12 ± 0.05) .

- HPLC : Ensures >95% purity using C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How do solvent polarity and reaction temperature influence regioselectivity in triazole-functionalized derivatives?

- Methodology :

- Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution at the triazole’s N4 position, while non-polar solvents (e.g., dichloromethane) stabilize N1/N2 reactivity .

- Low temperatures (0–5°C) reduce side reactions (e.g., dimerization), as shown in fluorinated dinitrophenyl derivatives achieving 96% yield in dichloromethane .

- Contradiction analysis : Ethanol may lead to mixed products (e.g., 38% vs. 51% yields in competing pathways) , necessitating solvent screening via TLC or GC-MS.

Q. What computational strategies predict the electronic properties of this compound for material science applications?

- Methodology :

- DFT calculations : Optimize geometry using B3LYP/6-31G(d) basis sets to analyze HOMO-LUMO gaps (e.g., 4.2 eV for triazole derivatives) .

- Solvatochromic studies : UV-Vis spectroscopy in solvents of varying polarity (e.g., λmax shifts from 320 nm in hexane to 345 nm in DMSO) correlate with theoretical charge-transfer transitions .

- Docking simulations : Predict binding affinities to biological targets (e.g., antimicrobial enzymes) using AutoDock Vina .

Q. What pharmacological activities are associated with 1,2,4-triazole derivatives, and how are they evaluated?

- Methodology :

- Antimicrobial assays : Disk diffusion tests against S. aureus and E. coli (e.g., MIC values 8–16 µg/mL) .

- Anti-inflammatory activity : COX-2 inhibition measured via ELISA (IC₅₀ ~12 µM) .

- Chemosensor applications : Fluorescence quenching studies with metal ions (e.g., Cu²⁺ detection limit: 10 nM) .

Experimental Design Considerations

Q. How are unexpected byproducts managed during synthesis?

- Case study : In dichloromethane, exclusive formation of fluorinated derivatives (96% yield) occurs due to suppressed proton exchange, whereas ethanol promotes competing pathways .

- Resolution strategy :

- Chromatographic separation : Use silica gel columns with ethyl acetate/hexane gradients .

- In situ monitoring : Real-time FT-IR to track intermediate formation .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the compound’s solubility?

- Evidence :

- Some studies report high solubility in DMSO (>50 mg/mL) , while others note limited solubility in water (<1 mg/mL) .

- Resolution :

- Purity impact : Impurities (e.g., residual salts) reduce solubility. Recrystallization from ethanol/water improves purity .

- Structural analogs : Methylation at N¹ positions enhances hydrophobicity compared to unmethylated triazoles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.